molecular formula C12H12O7S B2858618 5-Methoxy-3-(methoxycarbonyl)-2-methylbenzofuran-6-sulfonic acid CAS No. 384363-70-6

5-Methoxy-3-(methoxycarbonyl)-2-methylbenzofuran-6-sulfonic acid

Cat. No. B2858618
CAS RN: 384363-70-6
M. Wt: 300.28
InChI Key: CCYLUCXBESDFJR-UHFFFAOYSA-N
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Description

5-Methoxy-3-(methoxycarbonyl)-2-methylbenzofuran-6-sulfonic acid, also known as MMBS, is a chemical compound that belongs to the class of benzofuran sulfonic acid derivatives. It is widely used in scientific research to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Chemical Synthesis and Applications

  • Julia-Kocienski Olefination : A study detailed the use of sulfones in the Julia-Kocienski olefination reaction with carbonyl compounds, leading to the synthesis of methoxylated stilbenes such as trimethylated resveratrol. This method highlights the utility of sulfones in creating complex organic molecules, which could be relevant to the synthesis or modification of benzofuran derivatives (Alonso et al., 2005).

  • Amidoalkylation of Mercaptans : The amido-alkylation process of mercaptans with α-hydroxyhippuric acid and its derivatives has been explored, showing the synthesis of various sulfoxides and sulfones. This process underscores the potential for functionalizing benzofuran sulfonic acids through similar strategies (Zoller & Ben-Ishai, 1975).

  • Proton Exchange Membranes : Research on poly(arylene ether sulfone)s with sulfonated side chains for fuel cell applications indicates the importance of sulfonic acid groups in enhancing proton conductivity. This suggests that benzofuran derivatives with sulfonic acid functionalities could find applications in energy technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

5-methoxy-3-methoxycarbonyl-2-methyl-1-benzofuran-6-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O7S/c1-6-11(12(13)18-3)7-4-9(17-2)10(20(14,15)16)5-8(7)19-6/h4-5H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYLUCXBESDFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)S(=O)(=O)O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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